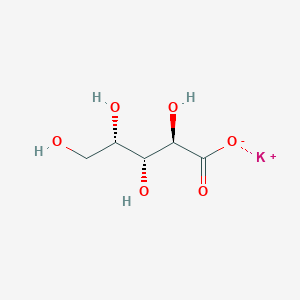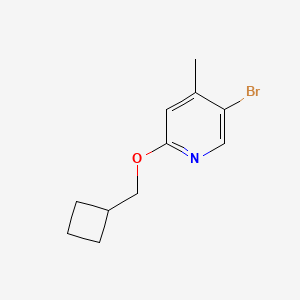
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is a chemical compound that belongs to the class of organic compounds known as sugar acids and derivatives. It is a potassium salt of a pentonic acid, which is a type of sugar acid. This compound is characterized by the presence of multiple hydroxyl groups, making it highly soluble in water and capable of forming hydrogen bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate typically involves the oxidation of corresponding sugar alcohols. One common method is the oxidation of xylitol using potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are employed to convert sugar alcohols into the desired product. The fermentation broth is then processed to extract and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to yield sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Sugar alcohols.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies to understand metabolic pathways.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products.
Mécanisme D'action
The mechanism of action of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Its multiple hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium D-gluconate: Another potassium salt of a sugar acid, used as a dietary supplement.
Potassium L-ascorbate: A potassium salt of ascorbic acid, known for its antioxidant properties.
Potassium D-glucarate: Used in detoxification processes and as a dietary supplement.
Uniqueness
Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring high solubility and stability.
Propriétés
IUPAC Name |
potassium;(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKJRYJAZFMNP-OCSZXWPNSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B8126484.png)




![4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8126555.png)

![2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene](/img/structure/B8126563.png)
